Tetraoctylphosphonium bromide

Vue d'ensemble

Description

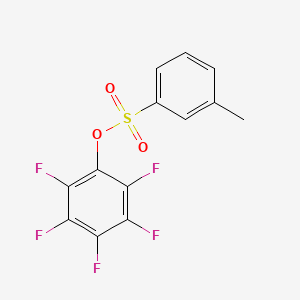

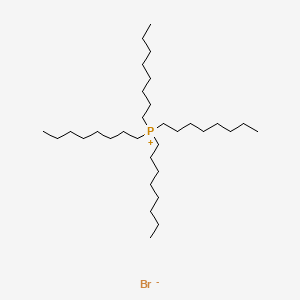

Tetraoctylphosphonium bromide is a phosphonium salt with a long alkyl chain, which is part of a broader class of tetraalkylphosphonium compounds. These compounds are known for their applications in various chemical processes, including catalysis and inhibition of crystal growth in hydrates. While the specific compound tetraoctylphosphonium bromide is not directly studied in the provided papers, related tetraalkylphosphonium bromides have been investigated for their unique properties and potential applications in different fields, such as gas capture technologies, refrigeration, and electrochemistry .

Synthesis Analysis

The synthesis of tetraalkylphosphonium salts can be achieved through various methods. For instance, functionalized tetraarylphosphonium salts have been synthesized using a palladium-catalyzed coupling reaction between aryl halides and triphenylphosphine, which could be adapted for the synthesis of tetraoctylphosphonium bromide by choosing appropriate starting materials . Additionally, the synthesis of tetrakis(alkylamino)phosphonium compounds has been described, providing insights into the synthesis of related phosphonium salts10.

Molecular Structure Analysis

The molecular structure of tetraalkylphosphonium bromides has been characterized through techniques such as single-crystal X-ray diffraction. For example, the crystal structure analysis of tetra-n-butylphosphonium bromide hydrate revealed an orthorhombic structure with specific cage formations that could accommodate small gas molecules . This information can be extrapolated to understand the potential molecular structure of tetraoctylphosphonium bromide, which would likely feature a similar phosphonium core with longer alkyl chains.

Chemical Reactions Analysis

Tetraalkylphosphonium bromides have been shown to participate in various chemical reactions. For instance, tetrabutylphosphonium bromide has been used as a catalyst for the dehydration of diols to dienes, which suggests that tetraoctylphosphonium bromide could also act as a catalyst in similar reactions . Moreover, tetraalkylphosphonium salts have been used as inhibitors of crystal growth in hydrates, indicating their potential role in controlling crystallization processes .

Physical and Chemical Properties Analysis

The physical and chemical properties of tetraalkylphosphonium bromides have been extensively studied. For example, the thermodynamic properties of ionic semiclathrate hydrate formed with tetrabutylphosphonium bromide have been measured, providing insights into the phase behavior and dissociation enthalpies of these compounds . Additionally, the electrochemistry of fullerene C60 embedded in a gel-like membrane of tetraoctylphosphonium bromide has been investigated, demonstrating the formation of various reduced states of C60, which highlights the unique electrochemical properties of these phosphonium salts .

Applications De Recherche Scientifique

Extraction Solvents

- Application Summary: Tetraoctylphosphonium bromide is used as an extraction solvent in the recovery and separation of precious metals . It’s particularly effective in the extraction of platinum group metals (PGMs) from secondary sources .

- Method of Application: The technique involves the extraction of precious metals into a deep eutectic solvent based on tetraoctylammonium bromide and carboxylic acid .

- Results: The extraction efficiency of metals from model technological solution in 0.1 M HCl in the presence of 100 g/L NaCl were 99.7-100% for Au, Pt, and Pd .

Chemical Synthesis Solvents

- Application Summary: Tetraoctylphosphonium bromide is used as a solvent in chemical synthesis . It’s part of a family of phosphonium cation-based ionic liquids that offer superior properties compared to nitrogen cation-based ionic liquids .

- Results: The use of these solvents can enhance the efficiency and outcomes of various chemical synthesis processes .

Electrolytes in Batteries

- Application Summary: Tetraoctylphosphonium bromide is used as an electrolyte in batteries . It’s part of the phosphonium-based ionic liquids that have been investigated for their use in batteries .

- Results: The use of these electrolytes can enhance the performance and safety of batteries .

Electrolytes in Super-capacitors

- Application Summary: While there’s no direct mention of Tetraoctylphosphonium bromide being used as an electrolyte in super-capacitors, phosphonium-based ionic liquids, which Tetraoctylphosphonium bromide is a part of, have been investigated for their use in super-capacitors .

- Results: The use of these electrolytes can enhance the performance of super-capacitors .

Corrosion Protection

- Application Summary: Tetraoctylphosphonium bromide is part of the phosphonium-based ionic liquids that have been investigated for their use in corrosion protection .

- Results: The use of these materials can enhance the corrosion resistance of various surfaces .

Catalysts in Organic Reactions

- Application Summary: Tetraoctylphosphonium bromide can be used as a catalyst in organic reactions . It’s part of the phosphonium-based ionic liquids that have been investigated for their use in catalysis .

- Results: The use of these catalysts can enhance the efficiency and outcomes of various organic reactions .

Also, it’s important to note that while Tetraoctylphosphonium bromide has many potential applications, its use must be handled with care due to its corrosive nature and potential health hazards . Always refer to the material safety data sheet (MSDS) and follow appropriate safety protocols when handling this compound .

Organic Catalysts/Reagents

- Application Summary: Tertiary phosphines, which Tetraoctylphosphonium bromide is a part of, have been extensively developed as effective organic catalysts/reagents to promote various modern organic transformations in both racemic and enantioselective fashions .

- Results: The use of these catalysts can enhance the efficiency and outcomes of various organic reactions .

Soil Enzyme Activity

- Application Summary: Tetraoctylphosphonium bromide has been studied for its impact on the soil environment, particularly on the activity of selected enzymes involved in carbon, phosphorus, and nitrogen cycles .

- Method of Application: In an experiment on loamy sand samples, the tested salt was added to soil samples at doses of 0 (control), 1, 10, 100, and 1000 mg kg-1 dry matter (DM) .

Also, it’s important to note that while Tetraoctylphosphonium bromide has many potential applications, its use must be handled with care due to its corrosive nature and potential health hazards . Always refer to the material safety data sheet (MSDS) and follow appropriate safety protocols when handling this compound .

Safety And Hazards

Tetraoctylphosphonium bromide is toxic and should be handled with care . It is advised to wear appropriate personal protective equipment during operation to avoid direct contact with skin and eyes . It should be operated under good ventilation to avoid inhaling dust or generating gas . If ingested or inhaled, seek medical attention immediately .

Propriétés

IUPAC Name |

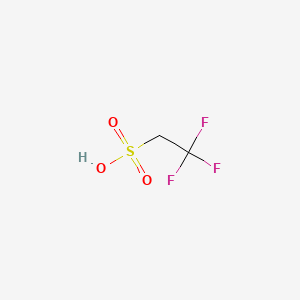

tetraoctylphosphanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H68P.BrH/c1-5-9-13-17-21-25-29-33(30-26-22-18-14-10-6-2,31-27-23-19-15-11-7-3)32-28-24-20-16-12-8-4;/h5-32H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVBRLOSUBRKEJW-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC[P+](CCCCCCCC)(CCCCCCCC)CCCCCCCC.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H68BrP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5047900 | |

| Record name | Tetraoctylphosphonium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5047900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

563.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tetraoctylphosphonium bromide | |

CAS RN |

23906-97-0 | |

| Record name | Phosphonium, tetraoctyl-, bromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23906-97-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetraoctylphosphonium bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023906970 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetraoctylphosphonium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5047900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetraoctylphosphonium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.745 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2,4-Dioxo-1,3-diaza-spiro[4.4]non-3-yl)-propionic acid](/img/structure/B1304835.png)

![2-[(3,3,3-Trifluoro-2-hydroxypropyl)sulfanyl]-benzenecarboxylic acid](/img/structure/B1304858.png)

![4-[(3-Fluorophenyl)methoxy]benzoic acid](/img/structure/B1304859.png)

![4-[(3-Fluorobenzyl)oxy]benzenecarbohydrazide](/img/structure/B1304860.png)

![4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}aniline](/img/structure/B1304862.png)